

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

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The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacokinetic profiles of bioactive molecules.^{[1][2][3]} Its inclusion in drug candidates often leads to improved aqueous solubility, metabolic stability, and oral bioavailability—critical attributes for successful therapeutics.^[2] The compound **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid** is a specialized chiral building block that embodies the strategic value of the morpholine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of reaction conditions, while the carboxylic acid and gem-dimethyl groups provide critical handles for stereoselective elaboration into more complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its stereoselective synthesis and characterization, and a discussion of its application as a high-value intermediate in pharmaceutical research.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its effective application. **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid** is a white to off-white solid at room temperature.^[4] Its key identifiers and properties are summarized in the table below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and analysis, is 259.30 g/mol.^{[5][6]}

Property	Value	Source(s)
Molecular Weight	259.30 g/mol	[5][6]
Molecular Formula	C ₁₂ H ₂₁ NO ₅	[5][6]
Appearance	Solid	[4]
CAS Number	1255098-50-0 (racemate), 783349-78-0 ((S)-enantiomer)	[5][6]
Canonical SMILES	<chem>CC(C)(C)OC(=O)N1CC(C)(OC[C@H]1C(O)=O)C</chem>	
InChI Key	AAEZKWUAXIQWAS-QMMMGPBSA-N ((S)-enantiomer)	

Stereoselective Synthesis and Mechanistic Rationale

The synthesis of substituted morpholines is a well-explored area of organic chemistry, driven by their pharmacological importance.[1][7] A robust and stereocontrolled synthesis of (S)-**4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid** can be envisioned starting from commercially available (S)-serine methyl ester hydrochloride. The following multi-step protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: N-Boc Protection of (S)-Serine Methyl Ester

- Objective: To protect the primary amine of the starting material to prevent side reactions in subsequent steps.
- Procedure:
 - Suspend (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

- Cool the suspension to 0 °C in an ice bath.
- Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and basify the reaction mixture.
- Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor reaction completion by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-serine methyl ester.
- Causality: The Boc group is an ideal protecting group for amines due to its stability in a wide range of conditions and its facile removal under acidic conditions. Triethylamine acts as a base to deprotonate the ammonium salt, allowing the free amine to act as a nucleophile and attack the Boc anhydride.

Step 2: O-Alkylation with 2-Bromo-2-methylpropane

- Objective: To introduce the gem-dimethyl ether precursor onto the hydroxyl group of the serine derivative.
- Procedure:
 - Dissolve the N-Boc-(S)-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g).
 - Cool the solution to 0 °C.
 - Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
 - Stir the mixture at 0 °C for 30 minutes.

- Add 2-bromo-2-methylpropane (1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Carefully quench the reaction with saturated NH_4Cl (aq) and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify by column chromatography (silica gel) to yield the O-alkylated product.
- Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the primary alcohol, forming an alkoxide. This potent nucleophile then displaces the bromide from 2-bromo-2-methylpropane via an $\text{S}_{\text{N}}2$ reaction to form the ether linkage.

Step 3: Reductive Cyclization to Form the Morpholine Ring

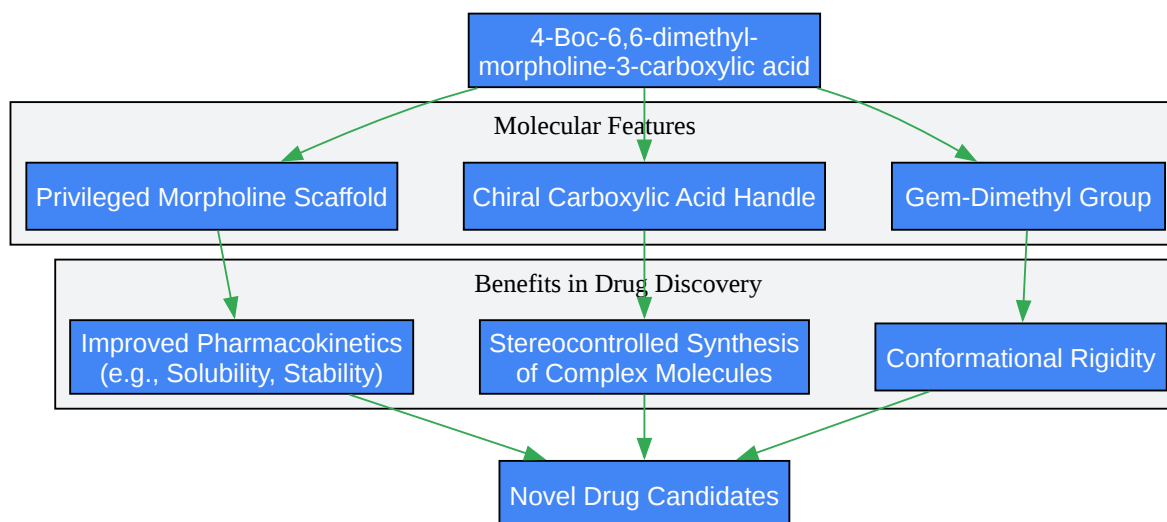
- Objective: To reduce the methyl ester and subsequently cyclize to form the core morpholine structure.
- Procedure:
 - Dissolve the O-alkylated intermediate (1.0 eq) in THF.
 - Add lithium aluminum hydride (LAH, 2.0 eq) portion-wise at 0 °C. Caution: Highly exothermic reaction.
 - Stir at room temperature for 4 hours.
 - Cool to 0 °C and quench sequentially by dropwise addition of water, 15% NaOH (aq), and water again (Fieser workup).
 - Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
 - The filtrate now contains the N-Boc protected amino alcohol, which will undergo intramolecular cyclization. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to promote cyclization.
 - Monitor by TLC. Upon completion, neutralize, extract, dry, and concentrate to yield the crude morpholine ring.

- Causality: LAH is a powerful reducing agent that reduces the ester to a primary alcohol. The subsequent acid-catalyzed intramolecular reaction (an S_N2 -type cyclization) between the alcohol and the ether linkage precursor, or a related variant depending on the precise intermediate structure, forms the heterocyclic ring.

Step 4: Oxidation of the Primary Alcohol to Carboxylic Acid

- Objective: To oxidize the primary alcohol on the morpholine ring to the final carboxylic acid.
- Procedure:
 - Dissolve the cyclized intermediate in a mixture of acetonitrile, water, and carbon tetrachloride (1:1:1).
 - Add sodium periodate (NaIO_4 , 4.0 eq) and a catalytic amount of ruthenium(III) chloride (RuCl_3 , 0.02 eq).
 - Stir vigorously at room temperature for 12 hours.
 - Quench the reaction with isopropanol.
 - Partition the mixture between ethyl acetate and water.
 - Extract the aqueous layer multiple times with ethyl acetate.
 - Combine organic layers, wash with brine, dry over Na_2SO_4 , and concentrate. Purify by column chromatography to yield the final product, **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid**.
- Causality: This is a catalytic oxidation using a $\text{RuCl}_3/\text{NaIO}_4$ system. RuCl_3 is oxidized in situ by NaIO_4 to the active oxidant, ruthenium tetroxide (RuO_4). RuO_4 is a powerful oxidizing agent that efficiently converts the primary alcohol to a carboxylic acid. NaIO_4 serves as the stoichiometric re-oxidant to regenerate the catalyst.

Synthesis Workflow Diagram



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References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]

- 4. 4-BOC-6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLIC ACID CAS#: [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid - CAS:1255098-50-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
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